N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide
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Overview
Description
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide is a complex organic compound that features a thiazole ring, a piperazine ring, and various substituents. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as potassium hydroxide.
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting phenylpiperazine with chloroacetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiazole and piperazine rings.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted thiazole or piperazine derivatives.
Scientific Research Applications
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes and pathways, leading to the disruption of cellular processes in microbes and cancer cells. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide: Similar structure but lacks the piperazine ring.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure with a bromine substituent instead of chlorine.
Uniqueness
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide is unique due to the presence of both thiazole and piperazine rings, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H21ClN4OS |
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Molecular Weight |
412.9 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C21H21ClN4OS/c22-17-8-6-16(7-9-17)19-15-28-21(23-19)24-20(27)14-25-10-12-26(13-11-25)18-4-2-1-3-5-18/h1-9,15H,10-14H2,(H,23,24,27) |
InChI Key |
SBQULYAOKIYAGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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